molecular formula C20H24N2O2 B2921761 4-methoxy-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide CAS No. 946208-63-5

4-methoxy-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide

Cat. No.: B2921761
CAS No.: 946208-63-5
M. Wt: 324.424
InChI Key: KWUNKQPHRKOLRW-UHFFFAOYSA-N
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Description

4-Methoxy-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide is a synthetic benzamide derivative featuring a methoxy-substituted benzamide core linked to a 1-methyl-1,2,3,4-tetrahydroquinoline moiety via an ethyl chain. The compound’s structure combines a planar aromatic system (benzamide) with a partially saturated bicyclic system (tetrahydroquinoline), which may confer unique physicochemical and biological properties.

Properties

IUPAC Name

4-methoxy-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O2/c1-22-13-3-4-17-14-15(5-10-19(17)22)11-12-21-20(23)16-6-8-18(24-2)9-7-16/h5-10,14H,3-4,11-13H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWUNKQPHRKOLRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC2=C1C=CC(=C2)CCNC(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-Methoxy-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

  • IUPAC Name : this compound
  • CAS Number : 946312-60-3
  • Molecular Formula : C19H24N2O3
  • Molecular Weight : 360.5 g/mol

Biological Activity Overview

The biological activity of this compound has been investigated in various studies focusing on its potential as an anti-cancer agent and its effects on cellular mechanisms.

Antiproliferative Activity

Research has shown that derivatives of benzamide compounds exhibit significant antiproliferative effects against various cancer cell lines. In particular:

  • Compounds with methoxy and hydroxyl substitutions have demonstrated selective activity against breast cancer cell lines (MCF-7), with IC50 values ranging from 1.2 to 5.3 µM .

The compound is believed to interact with specific molecular targets involved in cellular proliferation and apoptosis. The presence of the tetrahydroquinoline moiety may enhance its ability to penetrate cellular membranes and modulate signaling pathways associated with cancer cell growth.

Case Studies and Research Findings

Several studies have highlighted the biological activities associated with related compounds and their implications for therapeutic use:

  • Antioxidative Activity :
    • Compounds similar to this compound have shown significant antioxidative properties. For instance, derivatives with multiple methoxy groups demonstrated improved antioxidative activity compared to standard antioxidants .
  • Antimicrobial Effects :
    • Some derivatives have exhibited antibacterial properties against Gram-positive bacteria such as Enterococcus faecalis, with minimum inhibitory concentrations (MIC) reported at 8 µM .
  • Antiviral Activity :
    • Related benzamide derivatives have been studied for their antiviral properties against Hepatitis B virus (HBV). These compounds were found to inhibit HBV replication by increasing intracellular levels of APOBEC3G (A3G), an important factor in antiviral defense .

Data Tables

Activity Type Effect IC50/MIC Values Reference
AntiproliferativeSelective against MCF-71.2 - 5.3 µM
AntioxidativeEnhanced activityNot specified
AntimicrobialAgainst E. faecalis8 µM
AntiviralInhibition of HBVNot specified

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Analysis

The target compound’s key structural elements are compared below with five analogs from the evidence (Table 1).

Table 1: Structural Comparison of Benzamide Derivatives

Compound Name / ID Core Structure Substituents on Benzamide Tetrahydroquinoline Modifications Molecular Formula Molecular Weight
Target Compound Benzamide 4-Methoxy 1-Methyl, ethyl linker C₂₀H₂₂N₂O₂* 334.41*
N-[2-(1-Methyl-1,2,3,4-Tetrahydroquinolin-6-yl)ethyl]-4-(Trifluoromethyl)benzamide Benzamide 4-Trifluoromethyl 1-Methyl, ethyl linker C₂₀H₂₁F₃N₂O 362.39
N-(2-(Dimethylamino)-2-(1-Methyl-1,2,3,4-Tetrahydroquinolin-6-yl)ethyl)-4-(Trifluoromethyl)benzamide Benzamide 4-Trifluoromethyl 1-Methyl, ethyl linker + dimethylamino C₂₂H₂₆F₃N₃O 405.5
2-Ethoxy-N-[2-(1-Methyl-1,2,3,4-Tetrahydroquinolin-6-yl)-2-(Pyrrolidin-1-yl)ethyl]benzamide Benzamide 2-Ethoxy 1-Methyl, ethyl linker + pyrrolidinyl C₂₅H₃₃N₃O₂ 407.5
N-[2-[(3-Cyano-2-pyridinyl)amino]ethyl]-2-[(2-Thienylmethyl)thio]-benzamide (ID 15) Benzamide 2-(Thienylmethyl)thio Pyridinylamino ethyl linker C₁₉H₁₈N₄OS₂ 406.5
2-[[(2-Methyl-4-thiazolyl)methyl]thio]-N-[2-[(4-Nitrophenyl)amino]ethyl]-benzamide (ID 45) Benzamide 2-(Thiazolylmethyl)thio 4-Nitrophenylamino ethyl linker C₂₀H₂₁N₅O₃S₂ 467.54

*Estimated values for the target compound based on structural similarity.

Key Observations:

Substituent Effects on Electronic Properties: The 4-methoxy group in the target compound is electron-donating, contrasting with the electron-withdrawing trifluoromethyl group in and . This difference may influence solubility, metabolic stability, and binding interactions.

Linker Modifications: The ethyl linker in the target compound and – provides flexibility, whereas analogs in use rigid pyridinyl or nitrophenyl linkers, which may restrict conformational mobility.

Pharmacological Implications (Inferred from Structural Trends)

While explicit biological data are unavailable, structural parallels to compounds in (e.g., thienyl/thiazolyl derivatives) suggest possible roles in modulating kinase activity or protease inhibition. The tetrahydroquinoline moiety, seen in –, is common in CNS-targeting agents due to its ability to cross the blood-brain barrier. The trifluoromethyl group in and is often used to enhance metabolic stability and binding affinity through hydrophobic interactions .

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